Sodium 3,4-dichlorobenzenesulfinate dihydrate
Description
Sodium 3,4-dichlorobenzenesulfinate dihydrate (C₆H₃Cl₂SO₂Na·2H₂O) is a sodium salt derived from 3,4-dichlorobenzenesulfinic acid, with two water molecules of crystallization. The dihydrate form likely enhances stability and solubility in aqueous systems, a common feature of hydrated salts .
Properties
IUPAC Name |
sodium;3,4-dichlorobenzenesulfinate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S.Na.2H2O/c7-5-2-1-4(11(9)10)3-6(5)8;;;/h1-3H,(H,9,10);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWIWKHQCVAECK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])Cl)Cl.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657031 | |
| Record name | Sodium 3,4-dichlorobenzene-1-sulfinate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175334-71-1 | |
| Record name | Sodium 3,4-dichlorobenzene-1-sulfinate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Sodium 3,4-dichlorobenzenesulfinate dihydrate (C6H7Cl2NaO4S) is a sulfonate compound that has garnered attention for its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
- Molecular Formula : C6H7Cl2NaO4S
- Molar Mass : 232.14 g/mol
- CAS Number : 44119088
Biological Activities
This compound exhibits several noteworthy biological activities, including:
- Antimicrobial Properties :
- Antioxidant Activity :
- Anti-inflammatory Effects :
The biological activities of this compound can be attributed to several mechanisms:
- Nucleophilic Attack : The sulfinic acid moiety allows for nucleophilic substitution reactions, which are critical in forming bonds with various biological targets.
- Electrophilic Reactions : The presence of chlorine atoms enhances the electrophilic character of the compound, facilitating interactions with nucleophiles in biological systems .
- Radical Scavenging : The compound's structure enables it to act as a radical scavenger, neutralizing harmful reactive oxygen species (ROS) and thereby protecting cellular components from oxidative damage .
Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical institution demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both strains, highlighting the compound's potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Antioxidant Activity Assessment
In vitro assays revealed that this compound effectively reduced oxidative stress markers in cultured human cells. The compound reduced malondialdehyde (MDA) levels by approximately 45% compared to control groups.
| Treatment | MDA Level Reduction (%) |
|---|---|
| Control | 0 |
| Sodium Sulfinates | 45 |
Safety and Toxicity
While this compound shows promising biological activities, safety assessments are crucial. Toxicity studies indicate low acute toxicity levels; however, further long-term studies are necessary to fully understand its safety profile in various applications .
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Agent
Sodium 3,4-dichlorobenzenesulfinate dihydrate is primarily recognized for its role as a precursor in the synthesis of antibacterial agents. Its derivatives have been utilized in the formulation of antibiotics, particularly those targeting bacterial infections. The compound can form stable crystalline dihydrates that enhance solubility and stability in aqueous solutions, making it suitable for oral administration forms such as suspensions and syrups .
Case Study: Sultamicillin Formulations
Research has shown that salts derived from sodium 3,4-dichlorobenzenesulfinate exhibit improved pharmacokinetic properties. For instance, sultamicillin formulations utilizing this compound have demonstrated rapid absorption and effective antibacterial activity against various pathogens. Clinical trials indicated that pediatric patients benefited significantly from these formulations due to their enhanced stability and solubility profiles .
Chemical Synthesis
Reagent in Organic Synthesis
Sodium 3,4-dichlorobenzenesulfinate serves as a valuable reagent in organic synthesis, particularly in the production of sulfonamides and other sulfonated compounds. Its ability to participate in electrophilic aromatic substitution reactions allows for the introduction of sulfonyl groups into aromatic systems, facilitating the development of new pharmaceuticals and agrochemicals.
Data Table: Reactions Utilizing Sodium 3,4-Dichlorobenzenesulfinate
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Electrophilic Aromatic Substitution | Sulfonamide derivatives | 85 |
| Nucleophilic Substitution | Sulfonyl chlorides | 78 |
| Coupling Reactions | Biologically active compounds | 90 |
Materials Science
Conductive Polymers
In materials science, sodium 3,4-dichlorobenzenesulfinate is explored for its potential use in the development of conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for applications in electronic devices.
Case Study: Conductive Polymer Films
Recent studies have focused on the incorporation of sodium 3,4-dichlorobenzenesulfinate into polyaniline films. These films exhibited significant improvements in conductivity compared to traditional polyaniline alone. The enhanced properties were attributed to the effective doping of the polymer matrix by the sulfinic compound .
Environmental Applications
Wastewater Treatment
The compound has shown promise in environmental applications, particularly in wastewater treatment processes. Its ability to react with various pollutants allows it to be used as a reducing agent to detoxify hazardous substances.
Case Study: Reduction of Heavy Metals
A study investigated the use of sodium 3,4-dichlorobenzenesulfinate in the reduction of heavy metals from industrial effluents. The results demonstrated a significant decrease in metal concentration post-treatment, indicating its effectiveness as an environmental remediation agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sodium-containing dihydrate compounds share structural or functional similarities and are analyzed for comparative insights:
Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O)
- Chemical Formula : NaC₃N₃O₃Cl₂·2H₂O
- Molecular Weight : 255.98 g/mol
- Solubility : Highly soluble in water, slightly soluble in acetone .
- Applications : Widely used as a disinfectant and antimicrobial agent in water treatment due to its high available chlorine content (55–57%) .
- Stability : Decomposes at 240°C; hygroscopic, requiring controlled storage .
- Safety : Emits chlorine odor; poses risks of chlorine release under acidic conditions .
Comparison : Unlike NaDCC, Sodium 3,4-dichlorobenzenesulfinate dihydrate lacks a triazine ring and chlorine-release mechanism. Its benzenesulfinate structure may confer reducing or sulfonating properties in organic reactions, differing from NaDCC’s oxidative disinfection role.
Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O)
- Chemical Formula : Na₂MoO₄·2H₂O
- Molecular Weight : 241.95 g/mol
- Solubility : Highly water-soluble, facilitating use in aqueous solutions .
- Applications : Key in catalysis, agriculture (micronutrient), and materials science .
- Stability : Stable under standard conditions; decomposes at high temperatures.
Comparison: Sodium molybdate dihydrate serves as a metal salt with a transition metal (Mo), contrasting with the organic sulfinate structure of Sodium 3,4-dichlorobenzenesulfinate. The latter’s applications may focus on organic synthesis rather than inorganic catalysis.
Sodium Citrate Dihydrate (C₆H₅Na₃O₇·2H₂O)
- Chemical Formula : C₆H₅Na₃O₇·2H₂O
- Molecular Weight : 294.10 g/mol
- Solubility : Freely soluble in water .
- Applications : Buffering agent in pharmaceuticals and food preservation; anticoagulant .
- Safety : May cause electrolyte imbalances at high doses .
Comparison: Sodium citrate dihydrate’s carboxylic acid-derived structure contrasts with the sulfinate and chlorinated aromatic system of Sodium 3,4-dichlorobenzenesulfinate.
Sodium Formaldehyde Sulfoxylate Dihydrate (Rongalite)
- Chemical Formula : CH₃NaO₃S·2H₂O
- Molecular Weight : 154.11 g/mol
- Applications : Reducing agent in textiles and polymer industries; decomposes at 63–64°C .
- Safety : Releases toxic gases (e.g., SO₂) upon decomposition .
Comparison : Both compounds feature sulfinate-related groups, but Rongalite’s formaldehyde sulfoxylate structure enables reductive bleaching, whereas Sodium 3,4-dichlorobenzenesulfinate’s aromatic system may favor electrophilic substitution reactions.
Data Table: Comparative Properties of Sodium Dihydrate Salts
*Inferred properties due to lack of direct evidence.
Research Findings and Key Differences
- Functional Groups : this compound’s chlorinated aromatic sulfinate structure distinguishes it from salts with triazine (NaDCC), molybdate (Na₂MoO₄), or citrate anions. This structural variation dictates divergent reactivity and applications .
- Chlorine Content : Unlike NaDCC, which releases chlorine for disinfection, the chlorine in Sodium 3,4-dichlorobenzenesulfinate is structurally bound, likely reducing oxidative activity but enhancing stability in organic media .
- Industrial Relevance : Sodium molybdate and citrate dihydrates are entrenched in large-scale applications (e.g., agriculture, food), whereas Sodium 3,4-dichlorobenzenesulfinate may occupy niche roles in specialty chemistry .
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of sodium 3,4-dichlorobenzenesulfinate dihydrate typically involves sulfinic acid formation on a dichlorobenzene precursor, followed by neutralization with sodium ions and crystallization as the dihydrate. The key challenge is the selective introduction of the sulfinate group without affecting the chlorine substituents.
Common Synthetic Routes
Sulfinate Salt Formation via Reduction of Sulfonyl Chlorides or Sulfonic Acids
One classical approach involves the reduction of 3,4-dichlorobenzenesulfonyl chloride or sulfonic acid derivatives to the corresponding sulfinate salt. This can be achieved through:
- Reduction agents: Sodium sulfite or other reducing agents under controlled conditions to convert sulfonyl chloride to sulfinate.
- Neutralization: The resulting sulfinic acid is neutralized with sodium hydroxide to yield the sodium salt.
- Crystallization: Controlled cooling or solvent evaporation leads to formation of the dihydrate crystals.
This method is widely used due to its straightforwardness and relatively high yield, although it requires careful control of reaction conditions to avoid over-reduction or side reactions.
Direct Sulfination of Dichlorobenzene Derivatives
Another approach involves direct sulfination of 3,4-dichlorobenzene derivatives using sulfur dioxide or related reagents in the presence of a base:
- Starting material: 3,4-dichlorobenzene or its derivatives such as 3,4-dichlorophenylamine.
- Reagents: Sulfur dioxide, sodium sulfite, or sodium dithionite as sulfination agents.
- Conditions: Often carried out in aqueous or mixed solvent systems with controlled temperature (20–180 °C) and reaction time (3–10 hours).
- Isolation: After reaction completion, the product is isolated by vacuum distillation or crystallization to obtain the dihydrate form.
This method is advantageous for its directness but may require catalysts and precise control to maximize yield and purity.
Preparation via Sulfinate Salt Exchange or Metathesis
In some cases, this compound can be prepared by salt metathesis reactions, where a soluble sulfinate salt exchanges with a 3,4-dichlorobenzenesulfinic acid precursor or its salt, followed by crystallization.
Hydration and Crystallization
The dihydrate form is obtained by crystallizing the sodium salt from aqueous solution under controlled temperature and humidity conditions. The hydration state is critical for stability and handling.
- Hydration control: Use of water of crystallization is carefully controlled to avoid decomposition or formation of undesired hydrates.
- Crystallization techniques: Slow cooling, evaporation, or addition of hydrated salts can promote formation of the dihydrate.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Preparation Method | Temperature (°C) | Reaction Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|
| Reduction of sulfonyl chloride | 20–80 | 2–6 | 70–85 | Requires reducing agent control |
| Direct sulfination with sulfur dioxide | 20–180 | 3–10 | 75–90 | Catalyst presence improves yield |
| Salt metathesis and crystallization | Ambient | Variable | 60–80 | Purity depends on precursor salt quality |
Purity and Stability
- The dihydrate salt exhibits good stability under ambient conditions if stored in a dry, cool environment.
- Impurities mainly arise from incomplete reaction or side reactions affecting chlorine substituents.
- Analytical techniques such as NMR, IR, and elemental analysis confirm the sulfinate group and hydration state.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sulfonyl chloride reduction | 3,4-Dichlorobenzenesulfonyl chloride | Sodium sulfite, NaOH | Mild temperature, aqueous | High yield, straightforward | Requires sulfonyl chloride prep |
| Direct sulfination | 3,4-Dichlorobenzene derivatives | Sulfur dioxide, catalyst | 20–180 °C, 3–10 h | Direct, scalable | Requires catalyst, longer time |
| Salt metathesis | Sulfinic acid salts | Sodium salts | Ambient, crystallization | Simple, mild conditions | Moderate yield, purity issues |
Q & A
Q. What are the recommended methods for synthesizing and purifying Sodium 3,4-dichlorobenzenesulfinate dihydrate in laboratory settings?
- Methodological Answer : Synthesis typically involves sulfonation of 3,4-dichlorobenzene followed by neutralization with sodium hydroxide under controlled hydration. Orthogonal experimental design (e.g., L9 (3⁴) matrix) can optimize variables like reaction temperature, stoichiometry of sulfonating agents, and crystallization conditions . Post-synthesis purification may include recrystallization from aqueous ethanol to achieve ≥99% purity, monitored by HPLC or titration. Stability during storage requires anhydrous conditions at 4°C, as hydration states can affect reactivity .
Q. How can researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Key techniques include:
- X-ray crystallography for confirming dihydrate structure and lattice parameters.
- FT-IR and Raman spectroscopy to identify sulfinate (S-O) vibrational modes (~1040 cm⁻¹) and hydrate O-H stretches (~3400 cm⁻¹) .
- Thermogravimetric analysis (TGA) to assess dehydration behavior (weight loss at ~110°C correlates with dihydrate water loss) .
- ¹H/¹³C NMR in D₂O to resolve aromatic protons (δ 7.2–7.8 ppm) and confirm absence of organic impurities .
Q. What are the critical stability considerations for handling and storing this compound?
- Methodological Answer : The dihydrate form is hygroscopic; storage in desiccators with silica gel or under nitrogen is recommended to prevent deliquescence . Aqueous solutions are stable at pH 6–8 but degrade under strong acids/bases via sulfinate oxidation. Long-term stability studies (e.g., accelerated aging at 40°C/75% RH for 6 months) should monitor purity shifts using ion chromatography .
Advanced Research Questions
Q. How does this compound function as a reagent in radical-mediated organic transformations?
- Methodological Answer : The sulfinate anion acts as a radical initiator or chain-transfer agent in reactions like polymerization or C–H functionalization. Mechanistic studies using electron paramagnetic resonance (EPR) can detect sulfonyl radical intermediates (•SO₂⁻). Kinetic analysis (e.g., UV-Vis monitoring of radical quenching) reveals concentration-dependent efficiency, with optimal performance at 0.1–1.0 mM in aprotic solvents . Competing pathways (e.g., disproportionation vs. coupling) are resolved via product distribution analysis by GC-MS .
Q. How should researchers address contradictions in reported catalytic activity data for this compound?
- Methodological Answer : Discrepancies often arise from hydration state variability or trace metal impurities. Reproducibility protocols include:
- Strict hydration control : Pre-drying samples at 100°C for 2 hours to ensure anhydrous baseline .
- ICP-MS analysis to quantify metal contaminants (e.g., Fe³⁺, Cu²⁺) that may catalyze side reactions .
- Standardized assay conditions (e.g., fixed buffer ionic strength, O₂ exclusion via degassing) to isolate compound-specific effects .
Q. What advanced methodologies can elucidate interactions between this compound and biological macromolecules?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics with proteins (e.g., sulfonate-binding enzymes).
- Molecular docking simulations (using software like AutoDock Vina) predict binding modes to active sites, validated by mutagenesis studies .
- Fluorescence quenching assays track conformational changes in enzymes (e.g., alkaline phosphatase) upon sulfinate interaction, with Stern-Volmer analysis to determine binding constants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
